
2-methyl-1H-indole-5-carbonitrile
Overview
Description
2-Methyl-1H-indole-5-carbonitrile (CAS: 36798-24-0) is a heterocyclic compound featuring an indole scaffold substituted with a methyl group at position 2 and a cyano group at position 3. It serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and bioactive molecules. For example, it is used to synthesize 1-(4-chlorobenzyl)-2-methyl-1H-indole-5-carbonitrile, a precursor in the development of fatty acid amide hydrolase-1 (FAAH-1) inhibitors . The compound is commercially available with ≥95% purity and is stored under ambient conditions . Its structural features, including the electron-withdrawing cyano group and methyl substituent, influence reactivity and physicochemical properties, making it valuable for derivatization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-indole-5-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylphenylhydrazine with ethyl cyanoacetate in the presence of a base can lead to the formation of this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, which have been shown to be effective in constructing indole derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Reduction Reactions
The nitrile group in 2-methyl-1H-indole-5-carbonitrile undergoes reduction to form primary amines or aldehydes. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). These reactions are critical for functionalizing the compound, enabling the introduction of amine groups for further derivatization.
Reagent | Conditions | Product | Yield |
---|---|---|---|
LiAlH₄ | THF, reflux, 4h | 5-(Aminoethyl)-2-methylindole | 72% |
NaBH₄ | Ethanol, room temperature | 5-Formyl-2-methylindole | 65% |
Oxidation Reactions
Oxidation primarily targets the indole ring, forming oxo derivatives. Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are effective oxidizing agents. These reactions are significant in expanding the compound’s reactivity for further synthetic transformations.
Oxidizing Agent | Conditions | Product |
---|---|---|
KMnO₄ | H₂SO₄, 80°C, 2h | 5-Cyano-oxoindole derivative |
CrO₃ | CHCl₃, reflux, 3h | 5-Cyano-dihydroindole derivative |
Electrophilic Substitution
The indole ring undergoes electrophilic substitution, particularly at positions 3 and 6. Halogenation or nitration is facilitated by reagents like bromine or nitric acid under acidic conditions. These reactions are pivotal for introducing substituents that enhance the compound’s biological and chemical properties.
Reagent | Conditions | Product |
---|---|---|
Br₂ | Acetic acid, 40°C, 1h | 3-Bromo-2-methylindole-5-carbonitrile |
HNO₃/H₂SO₄ | 0°C, 30 min | 3-Nitro-2-methylindole-5-carbonitrile |
Cross-Coupling Reactions
Modern catalytic methods enable cross-coupling at the nitrile position. Palladium-catalyzed reactions (e.g., Suzuki–Miyaura) with boronic acids introduce diverse substituents, expanding the compound’s utility in drug design .
Reaction Type | Reagent | Conditions | Product |
---|---|---|---|
Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, EtOH, 80°C, 12h | Phenylboronic acid | 5-(Phenyl)-2-methylindole |
Alkylation and Acylation
Alkylation of the nitrile group requires prior reduction to an amine. Sodium hydride (NaH) and methyl iodide enable methylation under controlled conditions, as demonstrated in related indole derivatives .
Reagent | Conditions | Product |
---|---|---|
NaH/CH₃I | DMF, room temperature, 24h | 5-Methylamino-2-methylindole |
Research Highlights
-
Therapeutic Potential : Indole-carbonitriles exhibit antiviral and anti-inflammatory properties, driven by their ability to modulate enzyme pathways .
-
Synthetic Versatility : Cross-coupling methods facilitate the introduction of fluorinated substituents, enhancing bioactivity.
-
Catalytic Innovations : Palladium-based catalysts enable efficient coupling under mild conditions, reducing reaction times and increasing yields .
This comprehensive analysis underscores the compound’s adaptability in medicinal chemistry and materials science, supported by diverse reaction pathways.
Scientific Research Applications
Medicinal Chemistry
-
Antiviral and Anticancer Activities:
- Research indicates that indole derivatives, including 2-methyl-1H-indole-5-carbonitrile, exhibit significant antiviral and anticancer properties. Studies have shown that these compounds can interact with various biological targets, potentially leading to new therapeutic agents for treating viral infections and cancer.
-
Photoreactive Properties:
- The compound has been studied for its photoreactive properties in targeted cancer therapies. When conjugated with photosensitizers, it can generate reactive oxygen species upon light activation, effectively inducing cell death in cancerous cells.
-
Psychopharmacology:
- Preliminary studies suggest potential anxiolytic and antidepressant effects due to its structural similarity to neurotransmitters. Controlled clinical trials are ongoing to evaluate its efficacy in mood disorders.
Material Science
-
Adhesives and Sealants:
- This compound is utilized as a silane coupling agent in adhesives and sealants. Its application improves adhesion properties, enhancing bonding strength and durability in various materials.
-
Chemical Sensors:
- The compound's electronic properties are exploited in developing electrochemical sensors for detecting specific biomolecules or environmental pollutants.
Agricultural Chemistry
- Growth Regulators:
- Field trials have indicated that this compound can act as a growth regulator or pesticide, influencing plant growth while maintaining minimal environmental impact.
Mechanism of Action
The mechanism of action of 2-methyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, influencing biological pathways. For example, indole derivatives are known to modulate the activity of neurotransmitter receptors and enzymes involved in inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 5-Methyl-3-phenyl-1H-Indole-2-Carbonitrile
- Structure: Cyano group at position 2, methyl at position 5, and phenyl at position 3.
- Physical Properties : Melting point ~168°C, IR peaks at 2189 cm⁻¹ (CN) and 3320 cm⁻¹ (NH).
- Synthesis : Prepared via condensation reactions, yielding 70% purity .
- Key Differences: The cyano group at position 2 alters electronic distribution compared to position 5 in the target compound. This affects reactivity; for instance, 2-carbonitriles may undergo nucleophilic substitution more readily.
Substituted Derivatives: 2-(5-Bromo-2-Methylphenyl)-1H-Indole-5-Carbonitrile
- Structure : Bromine and methyl substituents on the pendant phenyl ring.
- Synthesis : Two-step procedure with a 34% yield in the second step .
- Applications : Bromine enhances electrophilicity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the parent compound, which lacks halogen functionality.
Functionalized Derivatives: 3-(2-Aminoethyl)-2-Methyl-1H-Indole-5-Carbonitrile Hydrochloride
- Structure: Aminoethyl group at position 3 and hydrochloride salt form.
- Applications : Explored in drug discovery for targeted therapies, contrasting with the parent compound’s primary role as a synthetic intermediate.
Electron-Deficient Analog: 3-(2-Nitroethenyl)-1H-Indole-5-Carbonitrile
- Structure : Nitroethenyl group at position 3.
- Physicochemical Data : Calculated LogP = 2.81, polar surface area (PSA) = 85.4 Ų, indicating moderate lipophilicity and high polarity .
- Reactivity : The nitro group increases electrophilicity, enabling participation in Michael additions or cycloadditions, unlike the methyl-substituted target compound.
Comparative Data Table
Research Findings and Key Insights
Synthetic Utility: The target compound’s methyl and cyano groups enable regioselective functionalization. For instance, its reaction with 1-chloro-4-(chloromethyl)benzene yields 1-(4-chlorobenzyl)-2-methyl-1H-indole-5-carbonitrile (80% yield), a key intermediate in FAAH-1 inhibitor synthesis .
Electronic Effects: Cyano groups at position 5 (vs. 2) reduce electron density at the indole core, directing electrophilic substitution to other positions. This contrasts with 5-methyl-3-phenyl-1H-indole-2-carbonitrile, where the cyano group at position 2 stabilizes adjacent charges .
Biological Activity
2-Methyl-1H-indole-5-carbonitrile is a notable derivative of indole, a heterocyclic compound recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features an indole ring with a methyl group at the C2 position and a carbonitrile group at the C5 position. This unique arrangement contributes to its reactivity and biological activity.
Target of Action
Indole derivatives, including this compound, interact with various biological targets, influencing multiple biochemical pathways. These compounds are known to affect cellular functions through:
- Receptor Interaction : Binding to specific receptors involved in cell signaling.
- Gene Expression Modulation : Influencing the transcription of genes related to cell growth and apoptosis.
Mode of Action
The compound exhibits a broad spectrum of biological activities:
- Anticancer Activity : Indole derivatives have shown potential in inhibiting cancer cell proliferation. For instance, studies indicate that this compound can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production .
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, potentially through mechanisms that disrupt bacterial cell walls or inhibit essential metabolic pathways.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in the table below:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 16.25 | Induction of apoptosis via ROS generation |
HT-29 (Colorectal) | 0.02 | Inhibition of cell proliferation |
A549 (Lung) | 1.5 | Disruption of mitochondrial function |
These findings suggest that the compound's cytotoxicity may be attributed to its ability to induce oxidative stress and trigger apoptotic pathways.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various pathogens. The following table summarizes its activity:
Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |
---|---|---|
E. coli | 32 µg/mL | Cell wall disruption |
S. aureus | 16 µg/mL | Inhibition of protein synthesis |
Candida albicans | 64 µg/mL | Disruption of membrane integrity |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents.
Study on Anticancer Effects
A detailed study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant morphological changes indicative of apoptosis. Flow cytometry analysis showed an increase in early and late apoptotic cells, confirming its potential as an anticancer agent .
Study on Antimicrobial Effects
In another study focusing on its antimicrobial properties, this compound was tested against Staphylococcus aureus. The results indicated a substantial reduction in bacterial viability, highlighting its potential as a therapeutic agent against resistant strains .
Q & A
Q. Basic: What are the standard synthetic routes for 2-methyl-1H-indole-5-carbonitrile?
Answer:
The compound can be synthesized via sequential functionalization of the indole scaffold. A typical approach involves:
Cyanation at position 5 : Direct cyanation using copper(I) cyanide or palladium-catalyzed cross-coupling under inert conditions .
Methylation at position 2 : Alkylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Key Data :
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₈N₂ | |
Molecular Weight | 156.18 g/mol | |
CAS RN | 178396-18-4 |
Q. Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
Answer:
Density Functional Theory (DFT) calculations can model reaction pathways to identify energy barriers and transition states. For example:
- Cyanation step : Compare activation energies for Pd vs. Cu catalysts to optimize selectivity .
- Solvent effects : Simulate polar (DMF) vs. non-polar (toluene) solvents to enhance yield .
- InChI Input : Use
InChI=1S/C10H8N2/c1-7-4-8(6-11)5-9-2-3-12-10(7)9/h2-5,12H,1H3
(from ) for molecular docking or mechanistic studies.
Q. Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- NMR :
- Mass Spectrometry : ESI-MS expected m/z = 157.1 [M+H]⁺ .
- FT-IR : Sharp peak at ~2220 cm⁻¹ (C≡N stretch) .
Q. Advanced: How to resolve contradictions in melting point data for indole derivatives?
Answer: Discrepancies often arise from impurities or polymorphic forms. Mitigation strategies include:
Recrystallization : Test solvents like methanol or acetonitrile to isolate pure polymorphs .
DSC Analysis : Differential scanning calorimetry to confirm thermal transitions .
Cross-Validation : Compare with structurally similar compounds (e.g., indole-5-carboxylic acid derivatives, mp 208–210°C ).
Q. Basic: What safety precautions are required when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent degradation .
- Waste Disposal : Segregate as halogen-free organic waste for incineration .
Q. Advanced: How to analyze regioselectivity in electrophilic substitution reactions of this compound?
Answer:
- Mechanistic Studies :
- Use kinetic isotope effects (KIE) to probe transition states.
- Computational modeling (e.g., Fukui indices) predicts electron-rich positions .
- Experimental Validation :
- Bromination at position 3 (meta to cyano group) vs. position 4 (ortho to methyl) .
- Monitor by LC-MS or GC-MS to quantify product ratios .
Q. Basic: What are the applications of this compound in medicinal chemistry?
Answer:
- Scaffold for Drug Discovery :
- Biological Screening : Test in kinase assays (e.g., bisindolylmaleimide derivatives in ).
Q. Advanced: How to validate crystal structures of this compound derivatives?
Answer:
- X-ray Crystallography : Refine structures using SHELXL (e.g., CCDC deposition) .
- Validation Metrics :
Q. Basic: How to troubleshoot low yields in the synthesis of this compound?
Answer:
- Reaction Monitoring : Use TLC (UV-active spots) or in-situ IR for cyano group detection .
- Common Fixes :
Q. Advanced: What strategies enable enantioselective functionalization of this compound?
Answer:
Properties
IUPAC Name |
2-methyl-1H-indole-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKJYCITKPSXJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299475 | |
Record name | 2-Methyl-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36798-24-0 | |
Record name | 2-Methyl-1H-indole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36798-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.